molecular formula C8H2BrF4N B1446349 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile CAS No. 2021202-81-1

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

Cat. No. B1446349
CAS RN: 2021202-81-1
M. Wt: 268.01 g/mol
InChI Key: UAQOEVIMYAFFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2BrF4N and a molecular weight of 268.01 . It is a benzonitrile derivative .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile can be represented by the InChI code 1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile include a molecular weight of 268.01, and it is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Chemistry

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile: is a valuable intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is particularly significant in medicinal chemistry due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs . This compound can be used to synthesize FDA-approved drugs that contain the trifluoromethyl group, which has been shown to enhance the efficacy and stability of pharmaceuticals .

Material Science

In material science, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile can be utilized as a precursor for the synthesis of advanced materials. For instance, its derivatives can be used in the creation of organic light-emitting diode (OLED) dyes, which are crucial for the development of high-efficiency displays .

Antimicrobial Research

Researchers have used derivatives of this compound in the preparation of substituted pyrimidines with antimicrobial activity . This application is particularly important in the search for new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.

Anti-inflammatory and Antitumor Research

The benzonitrile derivative has been used as a precursor in the synthesis of compounds for anti-inflammatory and antitumor applications . This highlights its potential role in the development of new therapeutic agents that can treat a variety of inflammatory conditions and cancers.

properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQOEVIMYAFFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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